molecular formula C8H5NO3S B13555033 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid

Cat. No.: B13555033
M. Wt: 195.20 g/mol
InChI Key: RGFQLRFNHKXSTD-UHFFFAOYSA-N
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Description

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones. These intermediates can then be further processed to yield the desired thieno[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of stannous chloride dihydrate in reductive cyclization reactions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-2,4-dione: Similar in structure but with different functional groups, leading to varied reactivity and applications.

    Thieno[3,4-b]pyridine-7-carboxamide: Another related compound with distinct biological activities.

Uniqueness

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

4-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-5-1-2-9-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

RGFQLRFNHKXSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(S2)C(=O)O

Origin of Product

United States

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